[(4-fluorophenyl)(4-pyridinyl)methyl]amine dihydrochloride
Description
[(4-Fluorophenyl)(4-pyridinyl)methyl]amine dihydrochloride is a small organic compound featuring a benzylamine backbone substituted with a 4-fluorophenyl group and a 4-pyridinyl moiety. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications. The pyridinyl group contributes to hydrogen bonding and π-π stacking capabilities, which are critical for interactions with enzymes or receptors.
Properties
IUPAC Name |
(4-fluorophenyl)-pyridin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2.2ClH/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10;;/h1-8,12H,14H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBNKZRPKLSSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=NC=C2)N)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-fluorophenyl)(4-pyridinyl)methyl]amine dihydrochloride typically involves the reaction of 4-fluorobenzylamine with 4-pyridinecarboxaldehyde under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine product . The product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(4-fluorophenyl)(4-pyridinyl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
[(4-fluorophenyl)(4-pyridinyl)methyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of [(4-fluorophenyl)(4-pyridinyl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Pharmacological and Physicochemical Comparisons
Both compounds share the 4-pyridinyl group, suggesting similar hydrogen-bonding interactions in biological systems.
{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride: The triazole core introduces additional nitrogen atoms, which may improve solubility in polar solvents.
{[4-(4-Fluorophenyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride (CAS 1426290-61-0) :
- The imidazole ring provides a planar structure conducive to π-π stacking, differing from the benzylamine backbone. The 4-fluorophenyl group is retained, suggesting shared target selectivity with the parent compound .
[4-Ethoxy-3-(trifluoromethyl)phenyl]amine hydrochloride :
- The trifluoromethyl group significantly enhances lipophilicity and metabolic resistance compared to the fluorine substituent. This compound lacks the pyridinyl group, limiting its ability to engage in dual binding mechanisms .
Biological Activity
Overview
[(4-fluorophenyl)(4-pyridinyl)methyl]amine dihydrochloride is a compound with the molecular formula C12H12ClFN2 and a molecular weight of 238.69 g/mol. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Synthesis and Properties
The compound is synthesized through the reaction of 4-fluorobenzylamine with 4-pyridinecarboxaldehyde, often utilizing sodium borohydride as a reducing agent. This method ensures high yields and purity, making it suitable for both laboratory and industrial applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. This interaction can modulate their activity, leading to various biological effects. The exact targets and pathways involved are still under investigation, but preliminary studies suggest potential roles in neuropharmacology and cancer therapy.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds, suggesting that derivatives of [(4-fluorophenyl)(4-pyridinyl)methyl]amine may exhibit significant antimicrobial activity against various pathogens. For example, compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Potential
Research into the anticancer effects of related compounds indicates that those containing pyridine or fluorophenyl groups may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of electron-withdrawing groups like fluorine enhances their potency against cancer cell lines .
Case Studies
- Neurological Disorders : A study examined the effects of similar amine compounds on neuroinflammation and neurodegeneration models, highlighting their potential as therapeutic agents in treating conditions like Alzheimer's disease.
- Antidepressant Activity : Compounds structurally related to [(4-fluorophenyl)(4-pyridinyl)methyl]amine have been explored for their antidepressant effects, showing promise in modulating serotonin pathways .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Moderate | Promising | Potential for neuropharmacological applications |
| 2-fluoro-4-methylpyridine | Low | Moderate | Less effective than target compound |
| (4-fluorophenyl)(pyridin-4-yl)methanone | High | High | Stronger anticancer properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
